1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
Description
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features a phenylpiperazine moiety and a dihydroxy methylphenyl group. Compounds with these structural features are often investigated for their potential pharmacological activities, including their roles as receptor ligands in medicinal chemistry.
Properties
IUPAC Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-17(22)8-7-16(19(14)24)18(23)13-20-9-11-21(12-10-20)15-5-3-2-4-6-15/h2-8,22,24H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNQRWQAJRFKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenylpiperazine core: This can be achieved by reacting phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the piperazine ring.
Attachment of the dihydroxy methylphenyl group: This step could involve a Friedel-Crafts acylation reaction where the phenylpiperazine is reacted with a dihydroxy methylphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for compounds like 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone often involves binding to specific receptors in the body, such as serotonin or dopamine receptors. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved would depend on the specific receptor interactions and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
- 1-(3,4-Dihydroxyphenyl)-2-(4-phenylpiperazin-1-yl)ethanone
- 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
Uniqueness
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its binding affinity and selectivity for different receptors compared to similar compounds.
Biological Activity
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological activities. This compound features a phenylpiperazine moiety and a dihydroxy methylphenyl group , which are often associated with various biological effects, including neuropharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H22N2O3
- CAS Number : 887209-55-4
The compound's structure suggests potential interactions with various biological targets, particularly neurotransmitter receptors, given the presence of the piperazine ring.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their ability to modulate serotonin receptors, potentially contributing to their antidepressant effects.
- Antioxidant Activity : The dihydroxy group in the molecule may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related disorders.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Inhibition of neuroinflammation |
Study on Neuroprotective Effects
A study conducted by researchers explored the neuroprotective effects of similar phenylpiperazine derivatives in models of neurodegenerative diseases. The findings indicated that these compounds could inhibit neuroinflammatory pathways, thereby protecting neuronal cells from apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. For instance, cytotoxicity assays revealed that the compound effectively reduces cell viability in cancer cell lines, indicating potential anticancer properties.
The precise mechanism of action for this compound involves:
- Binding to Receptor Sites : The piperazine moiety allows for interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Inhibition of Enzymatic Activity : The dihydroxy group may inhibit enzymes associated with oxidative stress, enhancing its antioxidant potential.
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to fully understand its safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
